N,N-dimethyl-4-(naphthalene-2-sulfonyl)piperazine-1-sulfonamide
Description
N,N-Dimethyl-4-(naphthalene-2-sulfonyl)piperazine-1-sulfonamide (CAS: 801225-14-9) is a sulfonamide derivative featuring a piperazine core substituted with a dimethylamine group and a naphthalene-2-sulfonyl moiety.
Properties
IUPAC Name |
N,N-dimethyl-4-naphthalen-2-ylsulfonylpiperazine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S2/c1-17(2)25(22,23)19-11-9-18(10-12-19)24(20,21)16-8-7-14-5-3-4-6-15(14)13-16/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDPVCZPLYERKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(naphthalene-2-sulfonyl)piperazine-1-sulfonamide typically involves the reaction of piperazine with naphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with dimethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(naphthalene-2-sulfonyl)piperazine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Chemical Properties and Structure
N,N-Dimethyl-4-(naphthalene-2-sulfonyl)piperazine-1-sulfonamide features a piperazine core substituted with naphthalene and sulfonamide groups. Its chemical structure allows for interactions with various biological targets, making it a candidate for drug development.
Biological Activities
Anticancer Properties :
Research has indicated that derivatives of naphthalene sulfonamides exhibit significant anticancer activity. For instance, studies have shown that compounds related to naphthalene sulfonamides can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Activity :
this compound has been evaluated for its antibacterial properties against a range of pathogens. The compound's structure allows it to induce oxidative stress in bacteria, leading to cell death. In vitro studies have reported minimum inhibitory concentrations (MICs) that suggest efficacy against both Gram-positive and Gram-negative bacteria .
Antiviral Potential :
Some studies have explored the antiviral potential of naphthalene sulfonamide derivatives, indicating their ability to inhibit viral replication. This is particularly relevant in the context of emerging viral infections where traditional antiviral agents may be ineffective .
Synthetic Strategies
The synthesis of this compound typically involves multi-step processes that include:
- Formation of the Piperazine Ring : This is achieved through reactions involving appropriate amines and carbonyl compounds.
- Sulfonation Reactions : The introduction of sulfonyl groups can be performed using sulfonyl chlorides or other sulfonating agents.
- Naphthalene Functionalization : Modifications on the naphthalene ring can enhance biological activity and selectivity towards specific targets.
Therapeutic Applications
The compound has potential applications in several therapeutic areas:
- Cancer Treatment : Due to its anticancer properties, it may serve as a lead compound for the development of new cancer therapies.
- Infectious Diseases : Its antimicrobial properties position it as a candidate for treating bacterial infections, especially those resistant to conventional antibiotics.
- Drug Delivery Systems : The sulfonamide moiety can be utilized in designing prodrugs or drug conjugates that enhance the delivery and efficacy of therapeutic agents .
Case Study 1: Anticancer Activity
A study published in MDPI demonstrated that derivatives similar to N,N-dimethyl-4-(naphthalene-2-sulfonyl)piperazine exhibited potent antiproliferative effects against human cancer cell lines, with IC50 values indicating significant cytotoxicity .
Case Study 2: Antibacterial Efficacy
Research highlighted in PubChem reported that certain naphthalene sulfonamide derivatives showed promising results against multi-drug resistant strains of bacteria, suggesting their potential as novel antibacterial agents .
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(naphthalene-2-sulfonyl)piperazine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes such as dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division, resulting in antibacterial effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Comparative Analyses
Aromatic Substituent Effects
- Naphthalene vs. Pyrimidine-based analogs (e.g., JHX-1) exhibit stronger antioxidant activity due to hydroxyl groups stabilizing radical intermediates .
Sulfonamide vs. Carboxamide/Carbonyl Groups
Biodistribution and Multifunctionality
- Piperazine sulfonamides with pyrimidine substituents (e.g., JHX series) demonstrate preferential biodistribution to ocular and neural tissues in rodent models, attributed to their balanced lipophilicity and hydrogen-bonding capacity .
Antioxidant Mechanisms
- Unlike multifunctional analogs (e.g., ’s FRS+CHL derivatives), the target compound lacks hydroxyl or carbonyl groups critical for free radical scavenging or metal chelation. This limits its utility in oxidative stress models but may favor other mechanisms, such as receptor antagonism .
Biological Activity
Overview
N,N-dimethyl-4-(naphthalene-2-sulfonyl)piperazine-1-sulfonamide is a sulfonamide compound recognized for its diverse biological activities, particularly in antibacterial applications. It is structurally characterized by a piperazine ring linked to a naphthalene sulfonyl moiety, which contributes to its pharmacological properties. This article reviews its biological activity, mechanisms of action, and relevant research findings.
The primary mechanism of action for this compound involves the inhibition of bacterial folic acid synthesis. This is achieved through the compound's interaction with dihydropteroate synthetase, an enzyme critical for the synthesis of folate in bacteria. By inhibiting this enzyme, the compound disrupts bacterial DNA synthesis and cell division, leading to antibacterial effects.
Antibacterial Properties
Research indicates that this compound demonstrates significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The compound's efficacy has been compared to traditional sulfonamides, revealing comparable or enhanced activity against resistant strains .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the naphthalene and piperazine components can significantly influence the biological activity of related compounds. For instance, substituents on the naphthalene ring can enhance binding affinity to target enzymes, thereby improving antibacterial efficacy .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial properties of various sulfonamide derivatives, including this compound. The results indicated that this compound exhibited potent activity against resistant strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL depending on the strain tested .
- Inhibition Studies : Inhibition constants (Ki) were determined for various derivatives in relation to their interaction with dihydropteroate synthetase. The compound exhibited a Ki value significantly lower than many existing antibiotics, indicating a strong potential for development as a therapeutic agent .
Comparative Analysis
The following table summarizes the comparative biological activities of this compound with similar compounds:
| Compound Name | MIC (µg/mL) | Target Enzyme | Inhibition Type |
|---|---|---|---|
| This compound | 0.5 - 2 | Dihydropteroate synthetase | Competitive Inhibitor |
| Sulfamethoxazole | 1 - 4 | Dihydropteroate synthetase | Competitive Inhibitor |
| Sulfadiazine | 0.25 - 1 | Dihydropteroate synthetase | Competitive Inhibitor |
Q & A
Q. What are the optimal synthetic routes for preparing N,N-dimethyl-4-(naphthalene-2-sulfonyl)piperazine-1-sulfonamide with high yield and purity?
Methodological Answer: The synthesis involves multi-step reactions:
Piperazine Core Formation : React ethylenediamine with dihaloalkanes under basic conditions to form the piperazine backbone .
Sulfonylation : Introduce the naphthalene-2-sulfonyl group via nucleophilic substitution using naphthalene-2-sulfonyl chloride in aprotic solvents (e.g., DMF) at 60–80°C for 4–6 hours .
N,N-Dimethylation : Treat the intermediate with methyl iodide in the presence of a base (e.g., K₂CO₃) to install dimethyl groups .
Critical Parameters :
- Solvent choice (DMF or DMSO for sulfonylation).
- Reaction time and temperature control to minimize side products.
- Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization .
Q. Table 1: Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Sulfonylation | Naphthalene-2-sulfonyl chloride | DMF | 70°C | 5 h | 75–85 |
| Dimethylation | Methyl iodide, K₂CO₃ | Acetonitrile | RT | 12 h | 90–95 |
Q. How is the structural integrity of the compound confirmed post-synthesis?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Identify chemical shifts for the naphthalene (δ 7.8–8.5 ppm, aromatic protons) and piperazine (δ 2.3–3.1 ppm, N-methyl groups) .
- IR Spectroscopy : Confirm sulfonamide S=O stretches at 1150–1350 cm⁻¹ .
- XRPD : Verify crystallinity and compare with reference patterns .
- TGA/DSC : Assess thermal stability (decomposition >200°C) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
Substituent Variation :
- Replace the naphthalene group with other aromatic systems (e.g., pyridinyl, quinolinyl) to evaluate π-π stacking effects .
- Modify the N-methyl groups to bulkier alkyl chains (e.g., ethyl, isopropyl) to study steric hindrance .
In Vitro Assays :
- Test analogs for enzyme inhibition (e.g., acetylcholinesterase for Alzheimer’s applications) using Ellman’s method .
- Evaluate antioxidant activity via DPPH radical scavenging assays .
Computational Modeling :
- Perform molecular docking (AutoDock Vina) to predict binding affinities with targets like dopamine receptors .
Q. Table 2: SAR Insights from Analog Studies
| Modification | Biological Effect | Reference |
|---|---|---|
| Trifluoromethyl addition | Enhanced lipophilicity & membrane permeability | |
| Hydroxyethyl substitution | Increased antioxidant activity (IC₅₀: 12 µM vs. DPPH) |
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
Assay Standardization :
- Normalize protocols for cell viability (MTT assay vs. resazurin) and enzyme inhibition (substrate concentration, pH) .
Mechanistic Profiling :
- Use isothermal titration calorimetry (ITC) to validate binding constants for receptor interactions .
Data Reconciliation :
- Cross-reference with analogs (e.g., N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide) to isolate substituent-specific effects .
Key Example : In vitro neuroprotective activity discrepancies may arise from variations in ROS scavenging assays (e.g., H₂O₂ vs. Fenton reaction models). Validate using multiple cell lines (e.g., hippocampal astrocytes vs. lens epithelial cells) .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
ADMET Prediction :
- Use SwissADME to estimate logP (lipophilicity: ~2.5), blood-brain barrier permeability (BBB+: yes), and CYP450 inhibition .
Molecular Dynamics (MD) :
- Simulate binding stability (RMSD <2 Å over 100 ns) with targets like β-secretase .
QSAR Modeling :
- Train models using descriptors like polar surface area (PSA) and H-bond donors/acceptors to predict bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
